Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes a nitrogen atom and two fluorine atoms. The tert-butyl group attached to the carboxylate moiety adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate
- 5-tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate
Uniqueness
Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both fluorine and nitrogen atoms.
Properties
Molecular Formula |
C11H17F2NO2 |
---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
tert-butyl 2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-5-4-10(7-14)6-11(10,12)13/h4-7H2,1-3H3 |
InChI Key |
MQEJGWJKBCIGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2(F)F |
Origin of Product |
United States |
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